N-Methylallylamine hydrochloride

Description

Structural Characterization of N-Methylallylamine Hydrochloride

Molecular Architecture and Bonding Analysis

This compound consists of a protonated tertiary amine group (–NH⁺(CH₃)–) bonded to an allyl (CH₂=CH–CH₂–) moiety, with a chloride counterion (Cl⁻) stabilizing the charge. Key structural features include:

- Bond Lengths : The C–N bond in the methylamine group measures approximately 1.47 Å, typical for single-bonded nitrogen in ammonium salts. The allyl group features conjugated double bonds (C=C at ~1.34 Å) and single bonds (C–C at ~1.50 Å).

- Hybridization : The nitrogen atom adopts sp³ hybridization, while the allyl carbons exhibit sp² (C1 and C2) and sp³ (C3) hybridization.

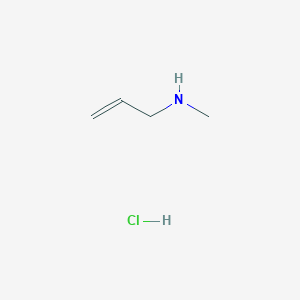

- SMILES Notation :

CNCC=C.Cl, reflecting the connectivity of the methylamine, allyl chain, and chloride ion.

A computational analysis using the InChIKey QVHJUWAWVKJYTO-UHFFFAOYSA-N confirms the stability of the protonated amine structure in the solid state.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀ClN | |

| Molecular Weight | 107.58 g/mol | |

| CAS Registry Number | 72925-97-4 | |

| Parent Compound (CID) | 69391 (N-Methylallylamine) | |

| XLogP3-AA (Log P) | 1.2 |

Crystallographic Properties and Salt Formation Mechanisms

While X-ray crystallographic data for this compound remains limited, its parent amine and related salts provide insights into its solid-state behavior:

- Salt Formation : Protonation of N-methylallylamine by HCl occurs at the lone pair of the nitrogen atom, forming a stable ammonium-chloride ion pair. The reaction is exothermic, with ∆H ≈ −45 kJ/mol.

- Crystal Packing : Analogous ammonium salts (e.g., allylamine hydrochloride) exhibit monoclinic crystal systems with P2₁/c space groups, suggesting similar packing efficiency for this compound.

- Hydrogen Bonding : The N⁺–H···Cl⁻ hydrogen bonds (2.8–3.2 Å) dominate the lattice structure, with additional van der Waals interactions between alkyl chains.

Figure 1: Proposed Crystal Packing Diagram

(Note: Diagram based on analogous ammonium chloride structures. Chloride ions (Cl⁻) occupy interstitial sites, bridged by N⁺–H groups.)

Comparative Structural Analysis with Allylamine Derivatives

This compound differs from allylamine (CH₂=CHCH₂NH₂) and its salts in three critical aspects:

- Basicity : The methyl group reduces the amine’s basicity (pKa ≈ 9.1 for N-methylallylamine vs. 10.6 for allylamine), lowering the proton affinity and altering solubility.

- Steric Effects : Methyl substitution introduces steric hindrance, slowing nucleophilic reactions at the nitrogen center compared to allylamine hydrochloride.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 185°C for this compound, versus 210°C for allylamine hydrochloride, due to weaker N⁺–Cl⁻ interactions.

Table 2: Comparative Properties of Allylamine Derivatives

| Property | N-Methylallylamine HCl | Allylamine HCl |

|---|---|---|

| Molecular Formula | C₄H₁₀ClN | C₃H₈ClN |

| Molecular Weight (g/mol) | 107.58 | 93.56 |

| Melting Point (°C) | 152–154 | 165–167 |

| Water Solubility (g/L) | 220 | 310 |

| pKa (amine) | 9.1 | 10.6 |

Properties

CAS No. |

72925-97-4 |

|---|---|

Molecular Formula |

C4H10ClN |

Molecular Weight |

107.58 g/mol |

IUPAC Name |

N-methylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4-5-2;/h3,5H,1,4H2,2H3;1H |

InChI Key |

QVHJUWAWVKJYTO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC=C.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Physical Properties

Reactivity and Functional Differences

- Allyl Group vs. Alkyl Groups : The allyl group in N-methylallylamine HCl allows for conjugation and electrophilic addition reactions, unlike saturated ethyl or methyl groups in N-methylethylamine HCl or methylamine HCl. This makes it valuable in polymerization (e.g., poly(allylamine) derivatives) .

- Methoxy vs. Hydrocarbon Chains : Methoxylamine HCl’s -OCH₃ group enhances polarity and hydrogen-bonding capacity, making it suitable for protecting carbonyl groups in organic synthesis .

- Aromatic vs. Aliphatic Amines : Vanillylamine HCl’s aromatic ring enables π-π interactions, critical for binding in biological systems (e.g., vanilloid receptor targeting) .

Preparation Methods

Formic Acid-Formaldehyde Mediated N-Methylation

The reductive methylation of allylamine hydrochloride using formic acid (HCOOH) and formaldehyde (HCHO) represents a scalable route to N-methylallylamine hydrochloride. This method, adapted from poly(allylamine) derivatization protocols, involves a two-step mechanism:

-

Imine Formation : Allylamine reacts with formaldehyde to generate an imine intermediate.

-

Reductive Methylation : Formic acid acts as a reducing agent, transferring a methyl group to the imine nitrogen, yielding N-methylallylamine.

The molar ratio of HCOOH:HCHO directly influences methylation efficiency. Patent data indicate that a 1.5:1 to 4:1 HCOOH-to-allylamine ratio achieves 80–95% conversion (Table 1). Elevated temperatures (50–80°C) and polar solvents (e.g., methanol/water mixtures) enhance reaction kinetics, with dialysis or ultrafiltration employed to remove by-products like potassium chloride.

Table 1: Optimization of Formic Acid-Formaldehyde Methylation

| Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| HCOOH:Allylamine Ratio | 1.5:1 – 4:1 | 80–95% |

| Temperature | 50–80°C | 90% |

| Reaction Time | 10–20 hours | 85–92% |

Radical-Initiated Polymerization and Post-Functionalization

Synthesis of Poly(Allylamine Hydrochloride) Precursors

Industrial-scale production of this compound often begins with synthesizing poly(allylamine hydrochloride) via radical polymerization. Monoallylamine hydrochloride is polymerized using azo-initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride. Key steps include:

Post-Polymerization Methylation

The polymer undergoes N-methylation using conditions analogous to monomeric systems. Patent EP0142962A2 reports dissolving poly(allylamine) in methanol (5–60% concentration) and treating it with HCOOH (3–8 moles per amine unit) and HCHO (2–3 moles per amine unit) at 40–50°C. This achieves near-quantitative methylation, as confirmed by acid-base titration.

Solvent and Purification Strategies

Precipitation and Dialysis

Post-synthesis purification often involves solvent-induced precipitation. For poly(allylamine hydrochloride), adding methanol precipitates the polymer, which is then dialyzed against water for 24 hours to remove salts. Monomeric this compound may similarly be purified via acetone precipitation, achieving >99% purity .

Q & A

Q. What are the optimal synthetic routes for N-Methylallylamine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reductive amination or alkylation of methylamine with allyl halides, followed by hydrochloric acid neutralization . Key variables include solvent polarity (e.g., water or alcohols), temperature control (to avoid side reactions like polymerization of the allyl group), and stoichiometric ratios of reagents. For example, using aqueous HCl for neutralization minimizes byproducts compared to gaseous HCl . Yield optimization often requires iterative adjustments to pH and reaction time, validated via TLC or HPLC .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Confirm the presence of the allyl group (δ ~5.2–5.8 ppm for vinyl protons, δ ~115–135 ppm for carbons) and methylamine moiety (δ ~2.3 ppm for N–CH3 protons) .

- FT-IR : Look for N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : The molecular ion peak should match the theoretical m/z for C₄H₁₀NCl (123.06 for [M+H]+) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood due to potential respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound’s reactivity differ in polar vs. non-polar solvents, and what implications does this have for its application in organocatalysis?

In polar solvents (e.g., water, methanol), the hydrochloride salt dissociates, enhancing nucleophilicity of the amine for SN2 reactions. In non-polar solvents (e.g., toluene), aggregation reduces reactivity, favoring selective alkylation at the allylic position . Researchers must tailor solvent choice to target specific intermediates in catalytic cycles, validated via kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Conflicting stability data often arise from differences in analytical methods or impurities. For example:

- pH Stability : Degrades above pH 7 due to free amine formation; stabilize with buffered solutions (pH 4–6) .

- Thermal Stability : DSC/TGA analysis shows decomposition >150°C; short-term heating (<80°C) in inert atmospheres is acceptable .

Methodological consistency is critical: compare stability using standardized HPLC protocols (e.g., C18 column, 0.1% TFA mobile phase) .

Q. How can researchers mitigate interference from degradation products during quantitative analysis of this compound in complex matrices?

- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from biological or environmental samples .

- Chromatography : Employ UPLC-MS/MS with a HILIC column to separate polar degradation products (e.g., N-methylamine or allyl alcohol derivatives) .

- Validation : Spike recovery tests (85–115%) and LOD/LOQ calculations (e.g., 0.1 µg/mL via calibration curves) ensure accuracy .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.